(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride (CAS 132873-57-5) is a highly pure (>99% ee) chiral building block and electron-deficient primary amine salt. In procurement contexts, it is prioritized for its dual utility: the strongly electron-withdrawing para-nitro group modulates the nucleophilicity of the chiral amine and the electronics of the aromatic ring, while the hydrochloride salt form ensures high aqueous solubility and prevents ambient racemization or degradation during storage. It is widely established as a benchmark material for synthesizing chiral organometallic resolving agents, acting as a stable precursor for pharmaceutical diamines, and validating enantioselective sensors.
Generic substitution of this compound fails due to strict stereochemical and electronic requirements in its downstream applications. Replacing it with the (R)-enantiomer or a racemic mixture completely inverts or nullifies the chiral recognition baseline required for calibrating enantioselective sensors[1]. Furthermore, substituting it with the more common (S)-1-phenylethylamine removes the para-nitro group, which is critical for creating electron-deficient environments in cyclopalladated resolving agents and serves as a vital 'masked' amine for late-stage reduction in pharmaceutical synthesis.
In the evaluation of fluorescent binaphthocrown ether-polythiophene conjugates, (S)-alpha-methyl-4-nitrobenzylamine hydrochloride serves as the essential chiral baseline. Spectral titration reveals a relative affinity (K_R/K_S) of 2.16, and fluorescence quenching yields a relative rate constant (k_R/k_S) of 2.23, demonstrating the host's preference for the (R)-enantiomer [1].
| Evidence Dimension | Relative binding affinity (K_R/K_S) |
| Target Compound Data | K_S baseline (denominator = 1) |
| Comparator Or Baseline | (R)-enantiomer (K_R = 2.16) |
| Quantified Difference | 2.16-fold difference in binding affinity |
| Conditions | Spectral titration with binaphthocrown ether-polythiophene conjugate |
Procurement of the exact (S)-enantiomer is mandatory as the negative control/baseline to quantify the enantiomeric discrimination factor of novel chiral sensors.
The compound enables the first successful orthopalladation of a primary nitrobenzylamine, yielding chiral cyclopalladated complexes[1]. The strongly electron-withdrawing para-nitro group significantly deactivates the aromatic ring compared to standard (S)-1-phenylethylamine, requiring specific reaction conditions but ultimately yielding a highly electron-deficient chiral resolving agent for racemic mixtures.
| Evidence Dimension | Aromatic ring electronic activation (Hammett substituent constant) |
| Target Compound Data | Strongly deactivated (para-NO2, σ_p = +0.78) |
| Comparator Or Baseline | (S)-1-phenylethylamine (para-H, σ_p = 0.00) |
| Quantified Difference | Enables synthesis of highly electron-deficient palladacycles |
| Conditions | Orthopalladation to form chiral cyclopalladated resolving agents |
Buyers targeting the resolution of electron-rich racemic substrates must procure this specific nitro-substituted precursor to tune the electronic properties of the resulting palladium resolving agent.
For the synthesis of APIs requiring a chiral 1-(4-aminophenyl)ethylamine scaffold, procuring the nitro-substituted hydrochloride salt provides superior storage stability compared to the easily oxidized aniline free base [1]. The nitro group acts as a stable, masked amine that can be quantitatively reduced (e.g., via iron powder or catalytic hydrogenation) post-functionalization of the primary amine, minimizing degradation-related yield losses in multi-step syntheses.
| Evidence Dimension | Precursor storage stability and oxidation resistance |
| Target Compound Data | Stable, oxidation-resistant nitro hydrochloride salt |
| Comparator Or Baseline | (S)-1-(4-aminophenyl)ethylamine (prone to rapid ambient oxidation) |
| Quantified Difference | Extended shelf life and elimination of premature oxidation yield losses |
| Conditions | Multi-step API synthesis and ambient laboratory storage |
Procuring the nitro-hydrochloride salt minimizes degradation-related yield losses in multi-step pharmaceutical syntheses compared to starting with the electron-rich aniline derivative.
Procuring the (S)-enantiomer is essential as a quantitative baseline to determine enantioselectivity factors (such as K_R/K_S) for novel macrocycles and fluorescent conjugates[1].
Serves as the mandatory starting material for orthopalladated complexes used to resolve electron-rich racemic mixtures, where standard unsubstituted amines fail to provide the necessary electronic environment[2].
Acts as a stable, masked precursor for chiral diamines in the development of targeted therapeutics, where the nitro group is reduced late-stage to prevent premature oxidation [3].
Irritant